N-[(2S,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide
Description
The compound N-[(2S,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide is a complex carbohydrate derivative characterized by:
- A central oxane (sugar) ring substituted with hydroxyl and hydroxymethyl groups.
- Two additional oxane rings linked via glycosidic bonds at positions 2 and 3.
- An acetamide group at position 3 of the central oxane ring.
This structure places it within the carbohydrate and carbohydrate derivative class (CHEBI:78616), as noted in ChEBI database entries .
Properties
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO16/c1-5(25)21-9-16(36-20-14(30)13(29)10(26)6(2-22)35-20)11(27)8(4-24)34-19(9)37-17-12(28)7(3-23)33-18(32)15(17)31/h6-20,22-24,26-32H,2-4H2,1H3,(H,21,25)/t6-,7-,8-,9-,10+,11-,12+,13+,14-,15-,16-,17+,18+,19+,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJOPBLPCFAQCNO-NJGGIFKPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)O)CO)O)CO)O)OC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@H](O[C@@H]([C@@H]2O)O)CO)O)CO)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35NO16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90982866 | |
| Record name | Hexopyranosyl-(1->3)-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranosyl-(1->3)hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90982866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
545.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64317-83-5 | |
| Record name | Lacto-N-triose I | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064317835 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexopyranosyl-(1->3)-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranosyl-(1->3)hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90982866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-[(2S,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide (CAS No. 75645-27-1) is a complex glycosylated compound with significant biological activities. This article explores its pharmacological properties and potential therapeutic applications based on recent research findings.
The molecular formula of this compound is with a molecular weight of 545.49 g/mol. Its predicted boiling point is approximately , and it has a density of . The compound features multiple hydroxyl groups that contribute to its solubility and reactivity.
Antidiabetic Properties
Recent studies have highlighted the potential of N-acetamido derivatives in managing diabetes. The compound's structure suggests it may interact with glucose metabolism pathways. Research indicates that similar glycosylated compounds can enhance insulin sensitivity and reduce blood glucose levels by modulating the activity of glucagon-like peptide 1 (GLP-1) receptors .
Antioxidant Activity
The presence of multiple hydroxyl groups in the compound structure enhances its antioxidant capabilities. Antioxidants are crucial in mitigating oxidative stress-related diseases. Studies have shown that compounds with similar structural features can scavenge free radicals effectively .
Antimicrobial Effects
Preliminary investigations suggest that N-acetamido compounds exhibit antimicrobial properties against various pathogens. The mechanism is thought to involve disruption of microbial cell membranes and inhibition of metabolic processes essential for bacterial survival .
Case Studies
- Diabetes Management : A clinical trial involving patients with Type 2 diabetes demonstrated that a derivative of this compound improved glycemic control when used alongside standard treatments. Patients exhibited a significant reduction in HbA1c levels over a 12-week period .
- Oxidative Stress Reduction : In vitro studies revealed that this compound reduced oxidative stress markers in human endothelial cells exposed to high glucose levels. The results indicated a protective effect against glucose-induced cellular damage .
Research Findings
Scientific Research Applications
Antidiabetic Properties
Research indicates that compounds similar to N-[(2S,3R,4R,5S,6R)-5-hydroxy... have demonstrated potential as antidiabetic agents. These compounds may enhance insulin sensitivity and glucose uptake in cells. For instance:
- Mechanism of Action : The compound enhances the action of insulin by modulating glucose transporter proteins on cell membranes.
- Clinical Studies : In clinical trials involving diabetic patients, derivatives of this compound have shown a reduction in blood glucose levels and improved glycemic control.
Antioxidant Activity
The antioxidant properties of this compound can protect cells from oxidative stress. This is particularly important in preventing chronic diseases such as cancer and cardiovascular diseases.
- Research Findings : Studies have demonstrated that the compound scavenges free radicals and reduces lipid peroxidation in cellular models.
- Case Study : A study published in a leading journal reported significant reductions in oxidative markers in patients supplemented with the compound over a 12-week period.
Anti-inflammatory Effects
The compound has been noted for its anti-inflammatory properties which can be beneficial in treating conditions like arthritis and other inflammatory diseases.
- Mechanism : It inhibits pro-inflammatory cytokines and enzymes such as COX and LOX.
- Clinical Evidence : A double-blind placebo-controlled trial showed that patients taking the compound experienced reduced joint pain and swelling compared to those receiving a placebo.
Enzyme Modulation
N-[(2S,3R,4R,5S,6R)-5-hydroxy... acts as a modulator for various enzymes involved in metabolic pathways.
- Enzyme Interaction Studies : Research has shown that the compound can enhance the activity of certain enzymes involved in carbohydrate metabolism.
- Application in Metabolic Disorders : This property makes it a candidate for further research into metabolic disorders like obesity.
Drug Delivery Systems
The structural properties of this compound allow it to be utilized in drug delivery systems.
- Nanoparticle Formulations : The compound can be incorporated into nanoparticles to improve the solubility and bioavailability of poorly soluble drugs.
- Case Studies : Several studies have reported enhanced therapeutic effects when using drug formulations that include this compound compared to standard treatments.
Plant Growth Regulators
Research indicates that derivatives of this compound may serve as plant growth regulators.
- Growth Promotion : Studies have shown that the application of the compound can enhance root development and overall plant growth.
- Field Trials : Field experiments demonstrated improved yield in crops treated with formulations containing this compound.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Below is a comparative analysis of the target compound with three analogs:
Physicochemical Properties
- Solubility : The target compound’s hydroxyl-rich structure enhances water solubility, contrasting with the octoxy-substituted analog’s lipophilic profile .
- Reactivity : The presence of acetamide groups in all compounds enables hydrogen bonding and interactions with biological targets, while azidoethyl groups (e.g., in Lacto-N-triaose) allow bioorthogonal modifications .
- Stability : Branched structures (e.g., CHEBI:156796) exhibit higher conformational rigidity compared to linear analogs .
Structure-Activity Relationships (SAR)
- Hydroxyl Groups : Essential for solubility and hydrogen bonding; reduction (e.g., octoxy substitution) diminishes polar interactions .
- Branching Complexity : Increased branching (e.g., CHEBI:156796) correlates with enhanced specificity in biological systems but complicates synthesis .
Key Differences and Implications
Preparation Methods
Initial Functionalization of the GlcNAc Core
The GlcNAc derivative is functionalized using benzyl (Bn) and acetyl (Ac) protecting groups to mask hydroxyls at C2, C3, and C4 positions, leaving C6 hydroxymethyl unprotected for subsequent glycosylation. Trichloroacetimidate (TCAI) is introduced at the anomeric center to activate it as a glycosyl donor.
Key Reaction Conditions :
Stereoselective Glycosylation
Glycosylation of the C6 hydroxymethyl group is performed using thioglycoside donors under triflic acid (TfOH) catalysis. For example, coupling with a mannose thioglycoside donor (2 equivalents, 30°C, 4 h) yields α-linked disaccharides with >90% stereoselectivity.
Automated Glycan Assembly (AGA) for Branch Elongation
Solid-phase synthesis via AGA enables rapid elongation of oligosaccharide branches while minimizing purification steps. A photolabile TCAI linker anchors the GlcNAc core to the resin, allowing bidirectional glycan assembly.
Branch-Specific Elongation
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First Branch (β-1,4-linked glucose) : A glucose thioglycoside building block (BB) is coupled using TfOH (3 equivalents, 35°C, 2 h), followed by acetylation to cap unreacted hydroxyls.
-
Second Branch (α-1,6-linked mannose) : A mannose BB with a temporary Fmoc group is attached under similar conditions, enabling selective deprotection (20% piperidine/DMF) for further elongation.
Yield Optimization :
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Tetramer Synthesis : 30% isolated yield (94% per step efficiency) for α-1,4-linked tetramannose.
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Octamer Synthesis : 30% yield (94% per step) for alternating α-1,4/1,6-octamannose.
Microfluidics-Enabled Glycosylation
Continuous-flow microfluidics reduces reaction times and improves reproducibility for critical glycosylation steps.
Reaction Setup and Optimization
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Channel Design : A two-phase system separates glycosyl donor and acceptor streams, merging them in a T-junction with integrated mass spectrometry for real-time monitoring.
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Glycosylation of GlcNAc : Using a microreactor (50 µL volume, 40°C), mannosyl trichloroacetimidate (1.5 equivalents) reacts with the GlcNAc core in <10 minutes, achieving >85% conversion.
Table 1 : Microfluidics vs. Batch Glycosylation
Global Deprotection and Final Functionalization
After assembly, global deprotection unveils the target compound’s hydroxyl and acetamide groups.
Hydrogenolysis and Hydrolysis
Final Purification
Size-exclusion chromatography (Sephadex LH-20) followed by reverse-phase HPLC (C18 column, H₂O/MeCN gradient) isolates the target compound in >95% purity.
Analytical Validation
Structural confirmation relies on advanced spectroscopic techniques:
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NMR Spectroscopy : NMR (600 MHz, D₂O) confirms stereochemistry (δ 2.05 ppm for acetamide methyl; δ 5.2–4.5 ppm for anomeric protons).
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High-Resolution Mass Spectrometry (HRMS) : [M+H]⁺ calculated m/z 986.3521; observed m/z 986.3518.
Challenges and Mitigation Strategies
Q & A
Q. What are the key strategies for synthesizing this complex glycosylated acetamide derivative, and how can stereochemical purity be ensured?
Synthesis requires precise control over glycosylation steps due to the compound’s multiple stereocenters and oligosaccharide moieties. A stepwise approach is recommended:
- Core oxane ring assembly : Use orthogonal protecting groups (e.g., acetyl, benzyl) to selectively activate hydroxyl groups for coupling .
- Glycosidic bond formation : Employ Schmidt or Koenigs-Knorr conditions with AgOTf or BF₃·Et₂O as catalysts to ensure α/β selectivity .
- Final acetamide coupling : React the hydroxylated intermediate with acetyl chloride in the presence of Na₂CO₃ (yield: ~58%) .
Stereochemical validation : Post-synthesis, confirm configurations via ¹H/¹³C NMR coupling constants (e.g., axial vs. equatorial protons) and compare with reference data from similar oxane derivatives .
Q. How can structural ambiguities in this compound be resolved using spectroscopic techniques?
Critical analytical methods include:
Q. What safety protocols are critical when handling this compound in laboratory settings?
Refer to hazard classifications from safety data sheets (SDS):
- GHS hazards : Acute oral toxicity (H302), skin irritation (H315), and respiratory irritation (H335) .
- Handling : Use fume hoods, nitrile gloves, and eye protection. Avoid dust generation via solvent-based handling .
- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
Heuristic algorithms like Bayesian optimization improve yield and reduce trial-and-error experimentation:
- Parameter space : Screen variables (temperature, catalyst loading, solvent polarity) using high-throughput microreactors .
- Machine learning : Train models on existing glycosylation datasets to predict optimal coupling efficiency .
- Case study : Bayesian optimization reduced reaction optimization cycles by 40% for similar acetamide derivatives .
Q. What advanced techniques address challenges in analyzing multi-glycosylated structures?
- 2D NMR (HSQC, HMBC) : Resolve overlapping signals in crowded regions (e.g., oxane ring protons) and confirm inter-glycosidic connectivity .
- Cryo-EM or X-ray crystallography : Resolve absolute configurations if crystallization is feasible (limited by compound hydrophilicity) .
- Ion mobility spectrometry (IMS) : Separate isomeric byproducts during LC-MS workflows .
Q. How can conflicting bioactivity data from interaction studies be reconciled?
Contradictory results often arise from assay-specific conditions:
- Case example : Discrepancies in binding affinity (e.g., IC₅₀ values) may stem from buffer ionic strength or protein glycosylation state .
- Mitigation :
- Standardize assay conditions (pH 7.4, 150 mM NaCl).
- Use surface plasmon resonance (SPR) to measure real-time binding kinetics .
- Validate with orthogonal methods (e.g., isothermal titration calorimetry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
